

Ertapenem vs. Piperacillin/Tazobactam: A Comparative Efficacy Analysis in Clinical Trials

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Compound of Interest

Compound Name: Ertapenem(1-)

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In the landscape of antimicrobial therapeutics, the choice between broad-spectrum agents is a critical decision for clinicians and a key focus for drug development professionals. This guide provides an objective comparison of the clinical efficacy of two widely used beta-lactam antibiotics: ertapenem, a carbapenem, and piperacillin/tazobactam, a combination of a ureidopenicillin and a beta-lactamase inhibitor. The following analysis is based on data from pivotal clinical trials in key infectious disease areas.

Efficacy in Complicated Intra-Abdominal Infections

A significant body of evidence from randomized, double-blind, comparative Phase III trials has established the efficacy of ertapenem as equivalent to that of piperacillin/tazobactam in the treatment of complicated intra-abdominal infections (cIAI).[1][2] One large-scale trial demonstrated that for the modified intent-to-treat population, 79.3% of patients treated with ertapenem were cured, compared to 76.2% of those treated with piperacillin/tazobactam.[2] In the microbiologically evaluable population, the cure rates were 86.7% for ertapenem and 81.2% for piperacillin/tazobactam.[2]

Another study focusing on cIAI requiring surgical intervention found comparable favorable clinical response rates of 90% for ertapenem recipients and 94% for those receiving piperacillin/tazobactam.[3] A meta-analysis of four studies involving 767 patients in the ertapenem group and 728 in the piperacillin/tazobactam group indicated that ertapenem may be slightly more effective, though the difference was not statistically significant.[4]

Table 1: Clinical Efficacy in Complicated Intra-Abdominal Infections

Study Population	Ertapenem Cure Rate	Piperacillin/Tazobactam Cure Rate	Reference
Modified Intent-to-Treat	79.3% (245/311)	76.2% (232/304)	[2]
Microbiologically Evaluable	86.7% (176/203)	81.2% (157/193)	[2]
Clinically & Microbiologically Evaluable	90% (107/119)	94% (107/114)	[3]
Post-Hoc Analysis (Early Follow-up)	89.6% (190/212)	82.7% (162/196)	[1]

Efficacy in Diabetic Foot Infections

In the context of diabetic foot infections (DFIs), clinical trials have also demonstrated the non-inferiority of ertapenem to piperacillin/tazobactam. A multicenter, randomized, double-blind trial (SIDESTEP) found that at the discontinuation of intravenous therapy, the favorable clinical response rates were 94% for the ertapenem group and 92% for the piperacillin/tazobactam group in the evaluable patient population.[\[5\]](#)[\[6\]](#) A similar study in Chinese patients with moderate to severe DFIs reported favorable clinical response rates of 93.6% for ertapenem and 97.3% for piperacillin/tazobactam in the clinically evaluable population.[\[7\]](#)[\[8\]](#) However, in patients with severe DFIs, ertapenem showed a significantly lower favorable clinical response rate (91.5% vs. 97.2%).[\[7\]](#)[\[8\]](#)

Table 2: Clinical Efficacy in Diabetic Foot Infections

Study Population	Ertapenem Favorable Response	Piperacillin/Tazobactam Favorable Response	Reference
Clinically Evaluable (SIDESTEP Trial)	94.2% (226/226 evaluable)	92.2% (219/219 evaluable)	[6]
Clinically Evaluable (Chinese Population)	93.6% (205/219)	97.3% (218/224)	[7] [8]
Severe DFIs (Chinese Population)	91.5% (119/130)	97.2% (139/143)	[8]
Modified Intent-to-Treat (Chinese Population)	88.8% (237/267)	90.6% (241/266)	[7] [8]

Efficacy in Other Infections

For urinary tract infections (UTIs) caused by extended-spectrum beta-lactamase (ESBL)-producing *E. coli*, a randomized controlled trial showed that piperacillin-tazobactam could be an alternative to ertapenem.[\[9\]](#) In a study of patients with pyelonephritis or complicated UTIs due to ESBL-producing *E. coli*, clinical success was similar between the groups, at 97% for ertapenem and 94% for piperacillin-tazobactam.[\[10\]](#)

Experimental Protocols

The clinical trials cited in this guide employed rigorous methodologies to ensure the validity of their findings. Below are summaries of the typical experimental protocols.

Complicated Intra-Abdominal Infections Trial Protocol

- Study Design: Prospective, randomized, controlled, and double-blind trial.[\[2\]](#)
- Patient Population: Adult patients with complicated intra-abdominal infections requiring surgical intervention.[\[3\]](#) This included conditions such as perforated or abscessed appendicitis.[\[2\]](#)

- Inclusion Criteria: Male or female patients aged 18 years or older with visual confirmation of an intra-abdominal infection during surgery or meeting specific preoperative criteria.[11]
- Exclusion Criteria: Patients unlikely to survive the study period, pregnant or nursing women, and those not using adequate contraception.[11]
- Dosing Regimen:
 - Ertapenem: 1 g intravenously once a day.[1][2]
 - Piperacillin/Tazobactam: 3.375 g intravenously every 6 hours.[1][2]
- Primary Endpoint: The primary outcome was the clinical response at a test-of-cure assessment, typically conducted 2 weeks after the completion of therapy, in clinically and microbiologically evaluable patients.[3] A favorable clinical response was defined as the resolution of signs and symptoms of infection.

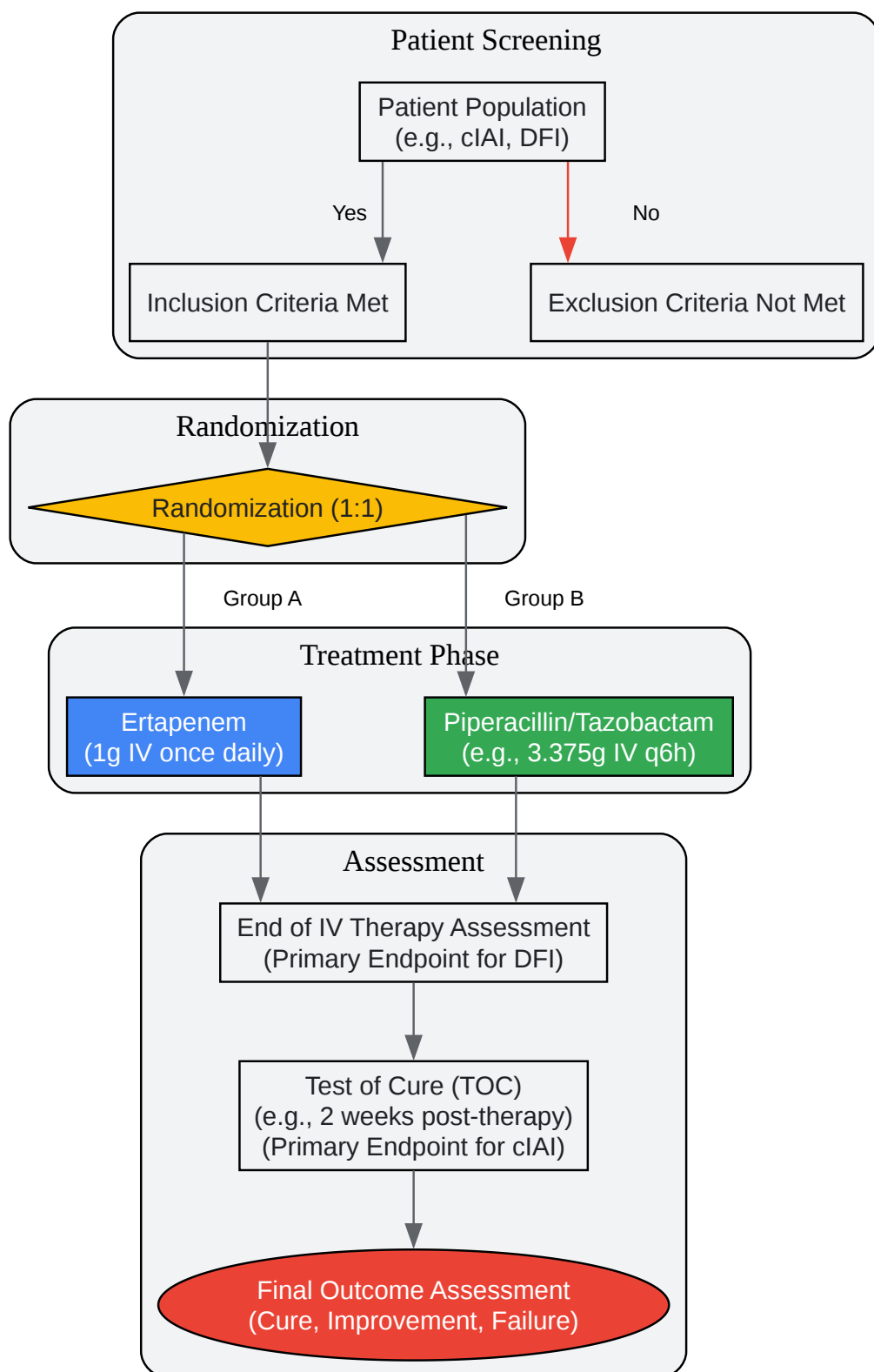
Diabetic Foot Infections Trial Protocol

- Study Design: Randomized, double-blinded, multicenter trial.[5]
- Patient Population: Adults with diabetes and a moderate-to-severe foot infection requiring intravenous antibiotics.[5]
- Dosing Regimen:
 - Ertapenem: 1 g intravenously once daily for a minimum of 5 days.[5]
 - Piperacillin/Tazobactam: 3.375 g intravenously every 6 hours for a minimum of 5 days.[5]
 - Optional Switch Therapy: After the initial intravenous treatment, patients could be switched to oral amoxicillin/clavulanic acid (875/125 mg every 12 hours) for a total treatment duration of up to 28 days.[5][12]
- Primary Endpoint: The proportion of patients with a favorable clinical response (cure or improvement) on the day that intravenous antibiotic therapy was discontinued.[5]

- Concomitant Therapy: Investigators had the option to administer open-label vancomycin to cover for potentially resistant Gram-positive organisms like MRSA and Enterococcus spp.[5]
[12]

Clinical Trial Workflow

The following diagram illustrates the typical workflow of the randomized controlled trials discussed.



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Caption: A generalized workflow for comparative clinical trials of ertapenem and piperacillin/tazobactam.

Conclusion

The evidence from numerous clinical trials robustly supports the conclusion that ertapenem is a non-inferior and, in some cases, statistically equivalent alternative to piperacillin/tazobactam for the treatment of complicated intra-abdominal infections and diabetic foot infections.[1][2][5] The once-daily dosing regimen of ertapenem presents a potential advantage in terms of patient convenience and may facilitate outpatient parenteral antibiotic therapy.[6] The choice between these two potent antimicrobial agents should be guided by local resistance patterns, the specific clinical context, and institutional formularies.

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